REACTION_CXSMILES
|
I(C1C=CC=CC=1C(O)=O)(=O)=[O:2].[C:13]1(C)[CH:18]=[CH:17][C:16]([S:19][C:20]2C=CC(C)=CC=2)=[CH:15][CH:14]=1>[Br-].C([N+](CC)(CC)CC)C.C(Cl)(Cl)Cl.O>[C:16]1([S:19]([CH3:20])=[O:2])[CH:17]=[CH:18][CH:13]=[CH:14][CH:15]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
CHCl3 H2O
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.O
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)SC1=CC=C(C=C1)C)C
|
Name
|
sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
126 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residual solids were removed by filtration
|
Type
|
WASH
|
Details
|
washed with CHCl3 (40 mL)
|
Type
|
WASH
|
Details
|
The combined filtrate was washed successively with saturated aq. NaHCO3 (30 mL), saturated aq. NaCl (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to provide the crude product
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
by silica gel column chromatography (50% hexanes/EtOAc elution)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |